trans-4-(Boc-amino)cyclohexyl methanesulfonate CAS number and molecular weight
trans-4-(Boc-amino)cyclohexyl methanesulfonate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(Boc-amino)cyclohexyl methanesulfonate is a key bifunctional building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected amine on a cyclohexane scaffold and a highly reactive methanesulfonate (mesylate) leaving group, makes it an invaluable intermediate for the introduction of the trans-4-aminocyclohexyl moiety into complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its critical applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Compound Identification
| Identifier | Value | Source |
| CAS Number | 177545-89-0 | [1] |
| Molecular Formula | C₁₂H₂₃NO₅S | |
| Molecular Weight | 293.38 g/mol | |
| IUPAC Name | trans-4-(tert-butoxycarbonylamino)cyclohexyl methanesulfonate | |
| Synonyms | trans-4-(Boc-amino)cyclohexyl mesylate, tert-butyl (trans-4-((methylsulfonyl)oxy)cyclohexyl)carbamate |
Synthesis and Mechanism
The most common and efficient synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate involves the reaction of its corresponding alcohol precursor, trans-4-(Boc-amino)cyclohexanol, with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.
Reaction Scheme
Caption: Synthesis of the target compound.
Causality of Experimental Choices
The choice of a non-nucleophilic base like triethylamine is crucial. It effectively neutralizes the hydrochloric acid byproduct generated during the reaction without competing with the alcohol as a nucleophile, which would lead to unwanted side products. The reaction is typically performed in an aprotic solvent, such as dichloromethane, at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate:
-
Preparation: To a solution of trans-4-(Boc-amino)cyclohexanol (1 equivalent) in anhydrous dichloromethane, add triethylamine (1.1 to 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add methanesulfonyl chloride (1.05 to 1.2 equivalents) dropwise to the cooled solution while stirring.
-
Monitoring: Allow the reaction to stir at 0 °C for a specified time (typically 1-2 hours) and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with water, a mild acidic solution (e.g., saturated ammonium chloride or dilute HCl) to remove excess triethylamine, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford the pure trans-4-(Boc-amino)cyclohexyl methanesulfonate as a solid.
Analytical Characterization
-
¹H NMR: The spectrum would show characteristic peaks for the Boc protecting group (a singlet around 1.4 ppm), the methanesulfonyl group (a singlet around 3.0 ppm), and the protons of the cyclohexane ring (a series of multiplets in the range of 1.2-2.2 ppm). The proton attached to the carbon bearing the mesylate group would appear as a multiplet at a downfield shift (around 4.5 ppm) due to the electron-withdrawing nature of the mesylate. The proton attached to the nitrogen of the Boc-protected amine would appear as a broad singlet.
-
¹³C NMR: The spectrum would exhibit signals for the carbons of the Boc group (around 28 and 79 ppm), the methyl carbon of the mesylate (around 38 ppm), and the carbons of the cyclohexane ring. The carbon attached to the mesylate group would be significantly downfield (around 80 ppm).
Reactivity and Applications in Drug Discovery
The synthetic utility of trans-4-(Boc-amino)cyclohexyl methanesulfonate lies in the excellent leaving group ability of the mesylate moiety. This allows for facile nucleophilic substitution reactions (typically Sₙ2), enabling the covalent attachment of the trans-4-(Boc-amino)cyclohexyl scaffold to a variety of nucleophiles.
Mechanism of Nucleophilic Substitution
Caption: Sₙ2 reaction mechanism.
This reactivity is harnessed in the synthesis of various pharmaceutically active compounds.
Application Example: Synthesis of a CDK12 Inhibitor Intermediate
A notable application of this compound is in the synthesis of selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors. In this context, the nitrogen atom of a heterocyclic amine acts as the nucleophile, displacing the mesylate group to form a new carbon-nitrogen bond.
Step-by-step workflow:
-
Nucleophilic Attack: The heterocyclic amine is deprotonated with a suitable base to enhance its nucleophilicity.
-
Displacement: The resulting anion attacks the carbon bearing the mesylate group on the trans-4-(Boc-amino)cyclohexyl methanesulfonate.
-
Product Formation: The mesylate group departs, leading to the formation of the desired intermediate with the trans-4-(Boc-amino)cyclohexyl moiety attached to the heterocycle.
-
Deprotection: The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the primary amine, which can be further functionalized.
Safety and Handling
trans-4-(Boc-amino)cyclohexyl methanesulfonate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Conclusion
trans-4-(Boc-amino)cyclohexyl methanesulfonate is a versatile and indispensable building block for the synthesis of complex molecules in drug discovery. Its well-defined stereochemistry and the predictable reactivity of the mesylate group provide a reliable method for incorporating the trans-4-aminocyclohexyl scaffold. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists aiming to develop next-generation therapeutics.
